molecular formula C15H18N2O4 B2501079 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1795484-98-8

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2501079
CAS No.: 1795484-98-8
M. Wt: 290.319
InChI Key: PRTIOUHZXDCPGQ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring and methoxyphenyl groups

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Its molecular weight (165.19 g/mol) and structure suggest that it may have suitable properties for oral bioavailability .

Result of Action

Some structurally similar compounds have been shown to have fungicidal activity , suggesting potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s urea linkage has been shown to be stable under acidic, alkaline, and aqueous conditions .

Preparation Methods

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl groups: This step often involves the use of methoxy-substituted benzene derivatives and suitable coupling reactions.

    Final assembly: The final step involves coupling the oxazole ring with the methoxyphenyl groups and the carboxamide moiety under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-12(8-17-21-10)15(18)16-9-14(20-3)11-6-4-5-7-13(11)19-2/h4-8,14H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTIOUHZXDCPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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